molecular formula C42H51N4O8P B12745492 2,5,9,12-Tetraaza-7-phosphatridecanedioic acid, 7-hydroxy-3,11-bis(1-methylethyl)-4,10-dioxo-6,8-bis(phenylmethyl)-, bis(phenylmethyl) ester, 7-oxide, (3S-(3R*,6R*,8S*,11R*))- CAS No. 141396-12-5

2,5,9,12-Tetraaza-7-phosphatridecanedioic acid, 7-hydroxy-3,11-bis(1-methylethyl)-4,10-dioxo-6,8-bis(phenylmethyl)-, bis(phenylmethyl) ester, 7-oxide, (3S-(3R*,6R*,8S*,11R*))-

Cat. No.: B12745492
CAS No.: 141396-12-5
M. Wt: 770.8 g/mol
InChI Key: NKLAQVJZOVABOV-NAQJMGRXSA-N
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Description

2,5,9,12-Tetraaza-7-phosphatridecanedioic acid, 7-hydroxy-3,11-bis(1-methylethyl)-4,10-dioxo-6,8-bis(phenylmethyl)-, bis(phenylmethyl) ester, 7-oxide, (3S-(3R*,6R*,8S*,11R*))- is a complex organic compound characterized by its multiple functional groups, including phosphatridecanedioic acid, hydroxy, dioxo, and phenylmethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, each requiring precise reaction conditions. The process typically begins with the preparation of the core structure, followed by the introduction of functional groups through a series of chemical reactions. Common reagents used in the synthesis include organic solvents, catalysts, and protective groups to ensure the stability of intermediate compounds.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The dioxo groups can be reduced to hydroxyl groups under specific conditions.

    Substitution: The phenylmethyl groups can undergo nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Nucleophiles like amines and thiols can be employed under mild conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield ketones, while reduction of the dioxo groups can produce diols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study enzyme mechanisms and protein interactions. Its multiple functional groups enable it to interact with various biological molecules, providing insights into their functions.

Medicine

In medicine, this compound has potential applications as a drug candidate due to its ability to interact with specific molecular targets. Its structure can be modified to enhance its pharmacological properties, making it a promising candidate for drug development.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The multiple functional groups allow it to form strong bonds with these targets, leading to changes in their activity. The pathways involved in its mechanism of action include signal transduction and metabolic pathways, which are crucial for its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Azatetracyclo[5.3.2.0(2,10).0(3,6)]dodeca-8,11-dien-5-one
  • 5-Azatetracyclo[5.3.2.0(2,10).0(3,6)]dodeca-8,11-dien-4-one

Uniqueness

Compared to similar compounds, 2,5,9,12-Tetraaza-7-phosphatridecanedioic acid, 7-hydroxy-3,11-bis(1-methylethyl)-4,10-dioxo-6,8-bis(phenylmethyl)-, bis(phenylmethyl) ester, 7-oxide, (3S-(3R*,6R*,8S*,11R*))- stands out due to its complex structure and the presence of multiple functional groups. These features provide it with unique chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

141396-12-5

Molecular Formula

C42H51N4O8P

Molecular Weight

770.8 g/mol

IUPAC Name

[(1R)-1-[[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]-2-phenylethyl]-[(1S)-1-[[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]-2-phenylethyl]phosphinic acid

InChI

InChI=1S/C42H51N4O8P/c1-29(2)37(45-41(49)53-27-33-21-13-7-14-22-33)39(47)43-35(25-31-17-9-5-10-18-31)55(51,52)36(26-32-19-11-6-12-20-32)44-40(48)38(30(3)4)46-42(50)54-28-34-23-15-8-16-24-34/h5-24,29-30,35-38H,25-28H2,1-4H3,(H,43,47)(H,44,48)(H,45,49)(H,46,50)(H,51,52)/t35-,36+,37-,38-/m0/s1

InChI Key

NKLAQVJZOVABOV-NAQJMGRXSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)P(=O)([C@@H](CC2=CC=CC=C2)NC(=O)[C@H](C(C)C)NC(=O)OCC3=CC=CC=C3)O)NC(=O)OCC4=CC=CC=C4

Canonical SMILES

CC(C)C(C(=O)NC(CC1=CC=CC=C1)P(=O)(C(CC2=CC=CC=C2)NC(=O)C(C(C)C)NC(=O)OCC3=CC=CC=C3)O)NC(=O)OCC4=CC=CC=C4

Origin of Product

United States

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